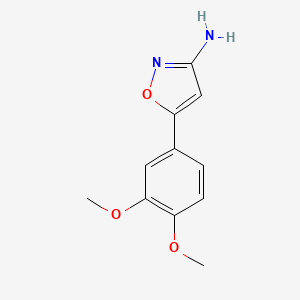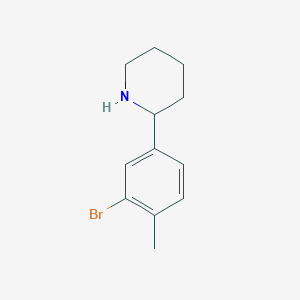
2-(3-Bromo-4-methylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16BrN It features a piperidine ring substituted with a 3-bromo-4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-methylbenzaldehyde and piperidine.
Grignard Reaction: The 3-bromo-4-methylbenzaldehyde is first converted to 3-bromo-4-methylphenylmagnesium bromide using magnesium in dry ether.
Addition Reaction: The Grignard reagent is then reacted with piperidine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagent formation and subsequent addition to piperidine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-(3-Iodo-4-methylphenyl)piperidine.
科学的研究の応用
2-(3-Bromo-4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(3-Bromo-4-methylphenyl)piperidine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3-Chloro-4-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluoro-4-methylphenyl)piperidine: Contains a fluorine atom in place of bromine.
2-(3-Iodo-4-methylphenyl)piperidine: Features an iodine atom instead of bromine.
Uniqueness
2-(3-Bromo-4-methylphenyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs
特性
分子式 |
C12H16BrN |
|---|---|
分子量 |
254.17 g/mol |
IUPAC名 |
2-(3-bromo-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16BrN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChIキー |
STFGPDZNLUXCAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2CCCCN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


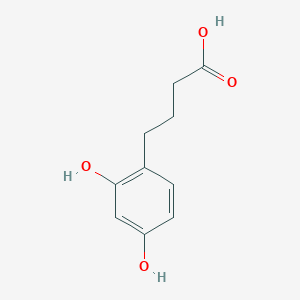
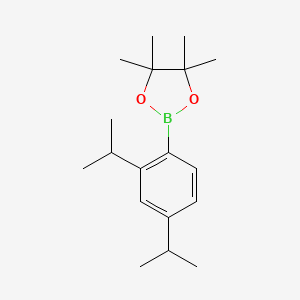


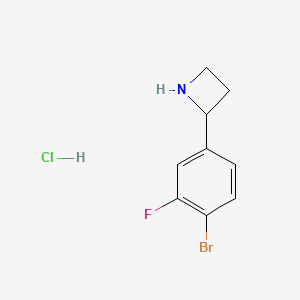
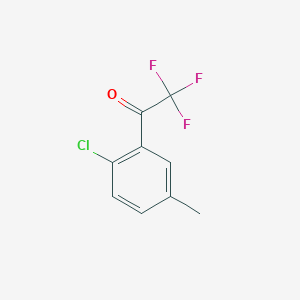
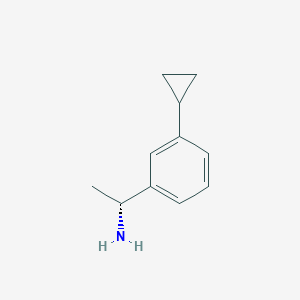
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
amino}propanoic acid](/img/structure/B13539787.png)


![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
